molecular formula C9H3F15O2 B1580906 Methyl perfluorooctanoate CAS No. 376-27-2

Methyl perfluorooctanoate

Cat. No.: B1580906
CAS No.: 376-27-2
M. Wt: 428.09 g/mol
InChI Key: XOCNYZFAMHDXJK-UHFFFAOYSA-N
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Description

Methyl perfluorooctanoate is a fluorinated organic compound with the molecular formula C₉H₃F₁₅O₂. It is known for its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds present in its structure. This compound is often used in various industrial applications due to its unique properties, such as resistance to heat, water, and oil .

Mechanism of Action

Target of Action

Methyl perfluorooctanoate, also known as Methyl pentadecafluorooctanoate, is a type of per- and polyfluoroalkyl substance (PFAS). The primary targets of PFAS, including this compound, are the liver cells . These substances induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers .

Mode of Action

This compound interacts with its targets primarily through the activation of peroxisome proliferator receptor alpha . This interaction leads to induced proliferation in rodent hepatocytes . The relevance of this mechanism to humans is uncertain .

Biochemical Pathways

The biochemical pathways affected by this compound and other PFAS are complex. RNA-sequencing studies have shown that exposure to these substances results in the differential expression of hundreds of genes . For example, all three PFAS, including this compound, induced activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Pharmacokinetics

It is known that the compound has a high molecular weight of 42809 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action are significant. In rodents, exposure to this compound leads to increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . In addition, all three PFAS, including this compound, induced significant hepatocyte proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a non-biodegradable substance, it has extraordinary water and stain resistance, leading to environmental persistence . This environmental persistence is of significant concern due to the numerous adverse health effects of this compound .

Biochemical Analysis

Biochemical Properties

It is known that its physical properties, such as density, boiling point, and refractive index, have been determined experimentally

Cellular Effects

It is known that perfluorinated compounds (PFCs), a group that includes Methyl perfluorooctanoate, can have effects on immunological and metabolic functions, neurodevelopment, reproduction, and children development

Molecular Mechanism

It is known that perfluorinated compounds can induce activation of peroxisome proliferator receptor alpha, which is considered the primary mechanism of action in rodent hepatocyte-induced proliferation . The human relevance of this mechanism is uncertain .

Temporal Effects in Laboratory Settings

It is known that perfluorinated compounds are extremely persistent and are one of the most difficult organic pollutants to decompose

Dosage Effects in Animal Models

It is known that perfluorinated compounds can induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease and liver cancers

Metabolic Pathways

It is known that perfluorinated compounds can affect various metabolic processes, such as nucleotide transport and metabolism, cell motility, carbohydrate transport and metabolism, energy production and conversion, and secondary metabolites biosynthesis transport and catabolism

Transport and Distribution

It is known that perfluorinated compounds are highly mobile, persistent in the environment, and are known to bioaccumulate in humans and animals

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorooctanoate is typically synthesized by the esterification of perfluorooctanoic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction can be represented as follows:

C₇F₁₅COOH + CH₃OH → C₇F₁₅COOCH₃ + H₂O\text{C₇F₁₅COOH + CH₃OH → C₇F₁₅COOCH₃ + H₂O} C₇F₁₅COOH + CH₃OH → C₇F₁₅COOCH₃ + H₂O

The reaction is often conducted at elevated temperatures to increase the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorooctanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form perfluorooctanoic acid.

    Reduction: Reduction reactions can convert it into perfluorooctanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl perfluorooctanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Perfluorooctanoic acid: Similar in structure but lacks the ester group.

    Perfluorooctane sulfonate: Contains a sulfonate group instead of an ester group.

    Perfluorodecanoic acid: Has a longer carbon chain compared to methyl perfluorooctanoate.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCNYZFAMHDXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059924
Record name Methyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-27-2
Record name Methyl perfluorooctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl perfluorooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.190
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Synthesis routes and methods

Procedure details

A 2-1, four-necked, round-bottomed flask equipped with stirrer, addition funnel, thermometer and reflux condenser, is charged with 828 g (2 mol) of dried perfluorooctanoic acid, 160 g (5 mol) of methanol. The mixture is stirred and 50 ml concentrated sulfuric acid is added dropwise. Then the mixture is heated to reflux for 4 hr. At the end of the reflux period the mixture is cooled to room temperature and poured into 2 l cold water. After separation of the phases, the lower organic phase is washed with water till pH neutral and dried over CaCl2. Distillation of the crude gives 762 g (89%) of methyl perfluorooctanoate, bp 160° C.
Quantity
828 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating methyl perfluorooctanoate into a waterborne polyurethane acrylate system?

A1: While the provided abstract [] does not explicitly detail the characterization results, incorporating this compound into the polyurethane acrylate structure is likely aimed at enhancing the material's hydrophobicity and potentially other surface properties like oleophobicity and low surface energy. This modification could be beneficial for applications requiring water repellency, stain resistance, or anti-fouling properties. Further investigation into the full text of the paper [] would be needed to confirm the specific impacts on the material's properties and performance.

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